3-Bromo-5-(N-Boc)aminomethylisoxazole

Übersicht

Beschreibung

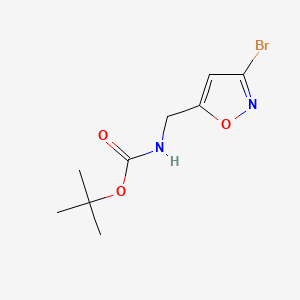

3-Bromo-5-(N-Boc)aminomethylisoxazole is a chemical compound with the molecular formula C9H13BrN2O3 and a molecular weight of 277.12 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is characterized by the presence of a bromine atom at the 3-position and a Boc-protected aminomethyl group at the 5-position of the isoxazole ring .

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the bromine atom: Bromination of the isoxazole ring at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).

Protection of the aminomethyl group: The aminomethyl group is protected using a Boc (tert-butoxycarbonyl) protecting group to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Analyse Chemischer Reaktionen

3-Bromo-5-(N-Boc)aminomethylisoxazole undergoes various chemical reactions, including:

Substitution reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Deprotection reactions: The Boc-protecting group can be removed under acidic conditions to yield the free aminomethyl group.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroacetic acid (TFA) for Boc deprotection, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Bromo-5-(N-Boc)aminomethylisoxazole is characterized by a five-membered isoxazole ring that includes a bromine atom at the 3-position and an N-Boc (tert-butoxycarbonyl) protected amino group at the 5-position. Its molecular formula is , with a molecular weight of approximately 277.12 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Pharmaceutical Development

1. Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the synthesis of derivatives that target neurotransmitter systems, particularly those involving GABAergic pathways .

2. Potential Neuropharmacological Applications

Research indicates that this compound may act as a modulator of GABA receptors, which are crucial for regulating neuronal excitability. This property suggests its potential use in developing treatments for anxiety disorders and epilepsy. The modulation of neurotransmitter systems by isoxazole derivatives has been well-documented, and further studies on this compound could elucidate its therapeutic potential.

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Bromination Reactions : Introducing the bromine atom at the 3-position can be accomplished through electrophilic aromatic substitution.

- Amine Protection : The N-Boc group is commonly used to protect amines during synthesis, facilitating selective reactions without affecting the amino group.

These synthetic routes are essential for producing the compound in sufficient purity and yield for research and development purposes .

Case Studies and Research Findings

Several studies have explored the interactions of this compound with biological targets:

- GABA Receptor Modulation : Preliminary studies suggest that derivatives of this compound exhibit GABA agonist activity, which could lead to anxiolytic effects. The specific mechanisms through which these compounds exert their effects remain an area for further investigation .

- Comparative Analysis with Analogues : A comparative study highlighted the unique properties of this compound against similar compounds like 5-Aminomethylisoxazole and 3-Amino-5-methylisoxazole. The presence of the bromine atom significantly influences its biological activity and reactivity profile, making it a candidate for further pharmacological exploration.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(N-Boc)aminomethylisoxazole depends on its specific applicationThe presence of the bromine atom and the Boc-protected aminomethyl group can influence the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-(N-Boc)aminomethylisoxazole can be compared with other similar compounds, such as:

N-Boc-5-bromoindazole: Another brominated compound with a Boc-protected amino group.

N-(1)-Boc-5-aminoindazole: A similar compound with an indazole ring instead of an isoxazole ring.

N-(Boc-5-bromo-2-indolyl)boronic acid: A boronic acid derivative with a similar Boc-protected amino group.

These compounds share structural similarities but differ in their specific ring systems and functional groups, which can influence their chemical reactivity and biological activity.

Biologische Aktivität

Overview

3-Bromo-5-(N-Boc)aminomethylisoxazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. With a molecular formula of CHBrNO and a molecular weight of 277.12 g/mol, this compound serves as a versatile intermediate in organic synthesis, especially in the development of neuroexcitant analogues and other biologically active compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving suitable precursors.

- Bromination : The introduction of the bromine atom at the 3-position is commonly performed using brominating agents like N-bromosuccinimide (NBS).

- Protection of Aminomethyl Group : The aminomethyl group is protected using a Boc (tert-butoxycarbonyl) protecting group to yield the final product.

These synthetic routes are optimized to improve yield and purity, making the compound accessible for further research applications .

Neuroactive Properties

Research indicates that this compound plays a significant role in the synthesis of neuroexcitant analogues. Studies have shown that derivatives of this compound exhibit anticonvulsant activities, suggesting potential therapeutic applications in treating neurological disorders. For instance, its application in synthesizing 3-substituted 1,2-benzisoxazole derivatives highlights its importance in developing new treatments for epilepsy and other conditions related to neuronal excitability.

Mechanistic Insights

The mechanism of action for this compound is closely related to its structural features. The presence of the bromine atom and the Boc-protected aminomethyl group can influence its binding affinity and selectivity for various biological targets. Structural studies have provided insights into how these features affect conformational dynamics and interactions with NMDA receptors, which are critical for synaptic plasticity and memory function.

Research Findings

A variety of studies have examined the biological activity of this compound and its derivatives:

- Anticonvulsant Activity : Research has demonstrated that compounds derived from this isoxazole exhibit significant anticonvulsant properties, as evidenced by their efficacy in animal models of epilepsy.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various derivatives on cancer cell lines, revealing that some compounds show selective toxicity towards malignant cells while sparing normal cells .

- Antimicrobial Activity : The compound's derivatives have also been screened for antimicrobial properties against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness noted across different strains .

Comparative Analysis

A comparison with similar compounds highlights the unique profile of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Isoxazole | Anticonvulsant, Antimicrobial |

| N-Boc-5-bromoindazole | Indazole | Antimicrobial |

| N-(1)-Boc-5-aminoindazole | Indazole | Anticancer |

This table illustrates how structural variations can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining pharmacological profiles.

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Anticonvulsant Effects : A study conducted by Uno et al. (1979) demonstrated that derivatives synthesized from this compound exhibited significant anticonvulsant effects in animal models, suggesting potential for clinical development.

- Cytotoxicity Assessment : A recent investigation into benzoxazole derivatives showed that certain modifications led to increased cytotoxicity against various cancer cell lines, indicating that similar strategies could be applied to derivatives of this compound to enhance their therapeutic efficacy .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.